molecular formula C8H6N2S B12583518 4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole CAS No. 260053-86-9

4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole

Cat. No.: B12583518
CAS No.: 260053-86-9
M. Wt: 162.21 g/mol
InChI Key: NSACDCPGEKLKKZ-UHFFFAOYSA-N
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Description

4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole is a heterocyclic compound that features a fused ring system containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with thieno compounds in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable .

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with cellular signaling pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Uniqueness: 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole is unique due to the presence of both nitrogen and sulfur atoms in its ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and materials .

Properties

CAS No.

260053-86-9

Molecular Formula

C8H6N2S

Molecular Weight

162.21 g/mol

IUPAC Name

3-thia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),4,8,10-tetraene

InChI

InChI=1S/C8H6N2S/c1-2-7-9-6-3-5-11-8(6)10(7)4-1/h1-5,9H

InChI Key

NSACDCPGEKLKKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)NC3=C2SC=C3

Origin of Product

United States

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